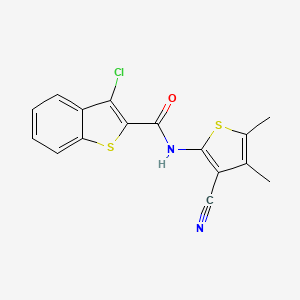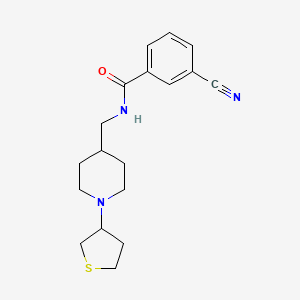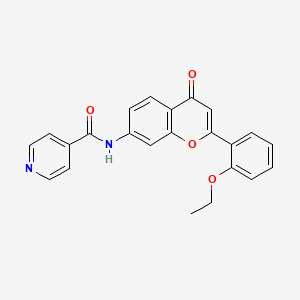
N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)isonicotinamide” is a complex organic compound. It contains an ethoxyphenyl group, a chromen-7-yl group, and an isonicotinamide group . The exact properties and applications of this compound would depend on its specific structure and the context in which it is used.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with multiple rings and functional groups. The chromene and isonicotinamide groups would likely contribute significantly to its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar or charged groups, and the specific arrangement of atoms .Aplicaciones Científicas De Investigación
Organometallic Chemistry and Triorganotin Complexes
Organotin (IV) compounds, including triorganotin complexes, have structural diversity and find applications in catalysis, organic synthesis, and more . The synthesis and characterization of the tri-butylstannyl, trimethylstannyl, and triethylstannyl complexes of our compound were successfully achieved. Spectroscopic data confirmed their formation, and single-crystal X-ray diffraction revealed a 5-coordinated distorted trigonal bipyramidal geometry. These complexes hold promise for further investigations in catalytic reactions and materials science.
DNA Binding and Anticancer Potential
The interaction of our compound with DNA was explored, revealing an intercalative binding mode. UV-Visible spectroscopy and viscometry confirmed this interaction. Organotin (IV) compounds have shown potential as anticancer agents, inducing apoptosis and inhibiting tumor growth . Their mechanism of action involves mitochondrial dysfunction and increased reactive oxygen species (ROS). Further studies could explore their specific effects on cancer cell lines.
Drug-Likeness and Pharmacological Applications
In silico analysis using SwissADME webserver indicated that our compound adheres to drug-likeness rules . This suggests its suitability for pharmacological applications. While specific targets remain to be explored, organotin (IV) compounds have been investigated for antileishmanial, antitumor, antituberculosis, and anti-inflammatory activities . Their potential in drug development warrants further investigation.
Synthesis and Derivatives
Our compound can serve as a starting point for synthesizing novel derivatives. Researchers have synthesized amides from related benzoic acids and amine derivatives, yielding compounds with potential antioxidant and antibacterial activities . Investigating additional derivatives could expand its applications.
Diabetes and Quinoline Schiff Base Derivatives
Quinoline Schiff base derivatives, structurally related to our compound, have been evaluated for diabetic-II activity. Some derivatives exhibited promising results, making them interesting candidates for further study . Investigating the effects of our compound on diabetes-related pathways could be worthwhile.
Other Potential Applications
While not yet extensively explored, consider investigating the compound’s effects on other biological processes, such as enzyme inhibition, cellular signaling pathways, or metal chelation. Additionally, its potential as a ligand in coordination chemistry or its use in materials science (e.g., coatings) could be explored.
Synthesis, physicochemical characterization, DNA binding, and in silico studies of (E)-4-((2-methoxyphenyl)amino)-4-oxobut-2-enoic acid and its triorganotin complexes Synthesis, characterization, antioxidant, and antibacterial activities of novel amides Recent investigations into synthesis and pharmacological activities of quinoline Schiff base derivatives
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-(2-ethoxyphenyl)-4-oxochromen-7-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-2-28-20-6-4-3-5-18(20)22-14-19(26)17-8-7-16(13-21(17)29-22)25-23(27)15-9-11-24-12-10-15/h3-14H,2H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDOXRRZTRGPRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(naphthalen-2-yl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2770187.png)

![3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-pyrazol-1-ylpyridazine](/img/structure/B2770192.png)
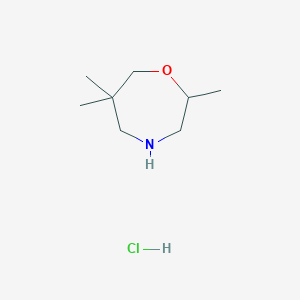
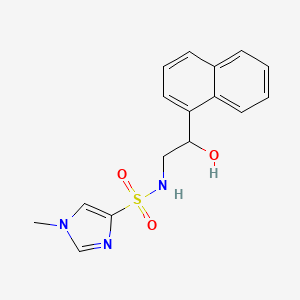
![N-(2,4-difluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2770199.png)
![N-phenyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2770200.png)
![N-[Cyano-(2,3-dichlorophenyl)methyl]-3-pyridin-2-ylpropanamide](/img/structure/B2770201.png)
![N-(3-cyano-4-methoxy-2-pyridinyl)-N'-[(2,3-dichlorobenzyl)oxy]iminoformamide](/img/structure/B2770202.png)

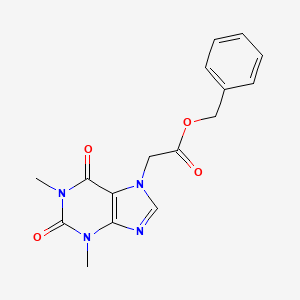
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2770206.png)
